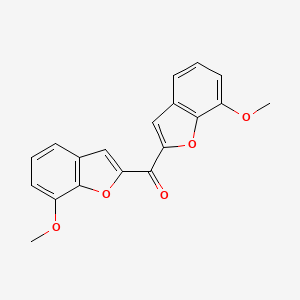
Bis(7-methoxy-1-benzofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(7-methoxy-1-benzofuran-2-yl)methanone is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities. This particular compound is characterized by the presence of two benzofuran rings, each substituted with a methoxy group at the 7th position, and connected through a methanone bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(7-methoxy-1-benzofuran-2-yl)methanone can be synthesized through various methods. One common approach involves the reaction of 7-methoxy-2-benzofuran carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with a suitable nucleophile to yield the desired product . Another method involves the use of potassium carbonate as a base in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(7-methoxy-1-benzofuran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted benzofuran derivatives.
Scientific Research Applications
Bis(7-methoxy-1-benzofuran-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of bis(7-methoxy-1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby slowing down conduction velocity and reducing sinus node autonomy . This makes it effective in treating conditions like paroxysmal supraventricular tachycardia and premature ventricular contractions.
Comparison with Similar Compounds
Bis(7-methoxy-1-benzofuran-2-yl)methanone can be compared with other benzofuran derivatives such as:
- Psoralen
- 8-methoxypsoralen
- Angelicin
- Amiodarone
- Bergapten
- Nodekenetin
- Xanthotoxin
- Usnic acid
These compounds share similar structural features but differ in their specific biological activities and therapeutic applications. This compound is unique due to its specific substitution pattern and the resulting pharmacological properties.
Properties
CAS No. |
95204-09-4 |
|---|---|
Molecular Formula |
C19H14O5 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
bis(7-methoxy-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C19H14O5/c1-21-13-7-3-5-11-9-15(23-18(11)13)17(20)16-10-12-6-4-8-14(22-2)19(12)24-16/h3-10H,1-2H3 |
InChI Key |
NJKZFKQLDOVFGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















